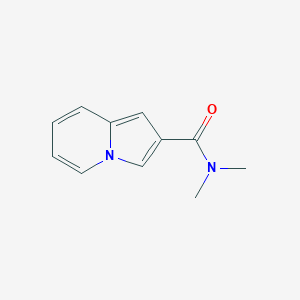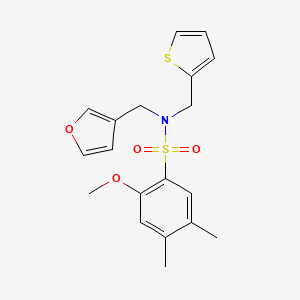![molecular formula C19H22N2O6S2 B2942380 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 955252-09-2](/img/structure/B2942380.png)
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that falls within the sulfonamide class of compounds. These molecules are characterized by the presence of a sulfonamide group (–SO2NH2) and are known for their diverse applications in pharmaceuticals, agrochemicals, and dye industries due to their broad range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic synthesis processes.
Initial Steps: : It often begins with the preparation of the core tetrahydroisoquinoline structure through Pictet-Spengler reaction, which condenses an amine with an aldehyde or ketone in the presence of an acid catalyst.
Sulfonamide Formation:
Ethylsulfonyl Group Attachment: : Ethylsulfonyl chloride is typically used to introduce the ethylsulfonyl group through nucleophilic substitution.
Final Assembly: : The final stages involve cyclization and the assembly of the benzo[d][1,4]dioxine ring structure, which requires carefully controlled reaction conditions, often involving catalytic agents and anhydrous environments to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, these steps are optimized for high yield and purity. This often involves continuous flow synthesis, where reactants are flowed through a reactor, allowing for better control over reaction conditions and minimizing the formation of by-products.
化学反应分析
Types of Reactions
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes several types of chemical reactions:
Oxidation: : The tetrahydroisoquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: : Selective reduction can alter the ring structures, modifying the compound’s biological activity.
Substitution Reactions: : The aromatic rings are susceptible to electrophilic substitution, particularly halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenation can use reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid like ferric chloride (FeCl3).
Major Products
科学研究应用
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has significant potential in various fields:
Chemistry: : Utilized as an intermediate in organic synthesis, contributing to the creation of more complex molecules.
Biology: : Functions as a biochemical probe to study enzyme interactions and protein functions.
Medicine: : Explored for its potential use as a pharmacological agent due to its sulfonamide structure, which is known for antibacterial properties.
Industry: : Employed in the manufacture of specialty chemicals, agrochemicals, and dyes due to its stability and reactivity.
作用机制
Molecular Targets and Pathways
The compound’s mechanism of action typically involves:
Enzyme Inhibition: : The sulfonamide group can inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), an essential component in the biosynthesis of folic acid in bacteria.
Protein Binding: : The compound may bind to specific proteins, altering their function and leading to therapeutic effects in disease treatment.
相似化合物的比较
Similar Compounds
Sulfonamide Antibiotics: : Such as sulfamethoxazole, which also inhibit bacterial growth by targeting folic acid synthesis.
Isoquinoline Derivatives: : Like papaverine, known for their effects on smooth muscle relaxation.
Benzodioxine Compounds: : These compounds are similar in structure but may differ in their functional groups, leading to diverse biological activities.
Uniqueness
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide stands out due to its unique combination of structural features, which confer distinct biochemical properties and potential applications. Its dual sulfonamide groups and complex aromatic structures enhance its versatility in chemical synthesis and biological interactions, making it a valuable compound in research and industrial applications.
There's your detailed article! What stands out to you?
属性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-2-28(22,23)21-8-7-14-3-4-16(11-15(14)13-21)20-29(24,25)17-5-6-18-19(12-17)27-10-9-26-18/h3-6,11-12,20H,2,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZYTQSFIYCBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-Ethyl-1,2,4-triazol-3-yl)methyl-prop-2-ynylamino]acetonitrile](/img/structure/B2942298.png)
![N-ethyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2942301.png)
![1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/new.no-structure.jpg)
![5-(1,2-dithiolan-3-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide](/img/structure/B2942304.png)

![2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2942306.png)
![tert-butyl {(1R,2S,5S)-6,6-dimethyl-2-(2-oxoethyl)bicyclo[3.1.1]hept-2-yl}carbamate](/img/structure/B2942307.png)
![8-(2-((2-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942308.png)
![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2942310.png)

![4-chloro-N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2942314.png)
![1-[(3-Ethyloxetan-3-yl)methyl]-N-[(E)-3-methylsulfonylprop-2-enyl]triazole-4-carboxamide](/img/structure/B2942315.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2942317.png)
![(E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2942320.png)
